molecular formula C23H19F3N2O4 B5054796 N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B5054796
M. Wt: 444.4 g/mol
InChI Key: DQEJZVVJLXBMPC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a nitro group attached to a phenoxy benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and trifluoromethylation to enhance yield and safety, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various nucleophiles at the position of the trifluoromethyl group.

    Oxidation: Conversion of the ethyl group to a carboxylic acid.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    N-(2-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Lacks the ethyl group, potentially altering its physical properties and interaction with biological targets.

    N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(fluoromethyl)phenoxy]benzamide: Substitution of the trifluoromethyl group with a fluoromethyl group, which may impact its chemical stability and reactivity.

Uniqueness

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4/c1-3-15-7-4-6-14(2)21(15)27-22(29)16-8-5-9-18(12-16)32-20-11-10-17(23(24,25)26)13-19(20)28(30)31/h4-13H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEJZVVJLXBMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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